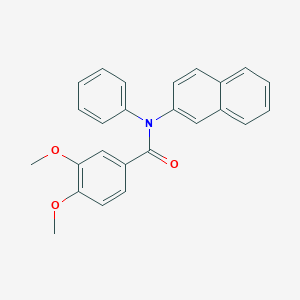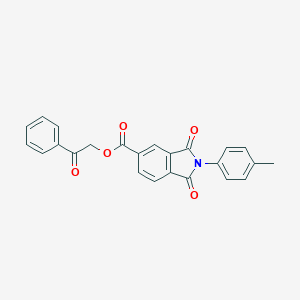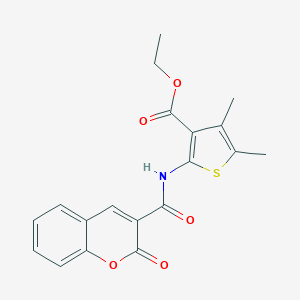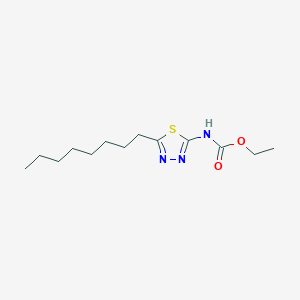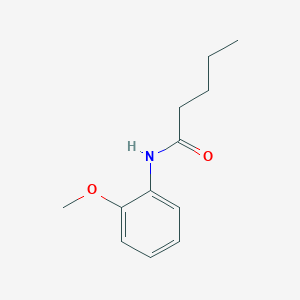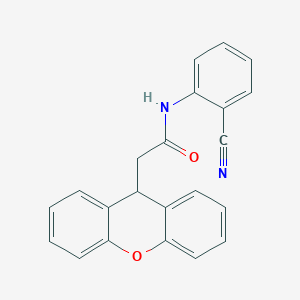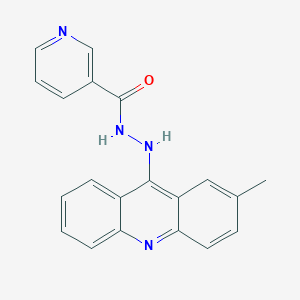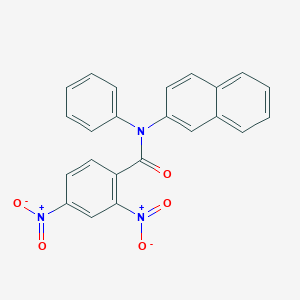![molecular formula C24H20FN3OS2 B387515 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a fluorobenzylidene group, which can enhance its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzothiazole derivative with 4-fluorobenzaldehyde under acidic or basic conditions to form the Schiff base.
Attachment of the Sulfanyl Group:
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base (imine) group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in various assays due to its potential antimicrobial and anticancer properties. The benzothiazole core is known for its biological activity, and the fluorobenzylidene group can enhance these effects.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with various molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity. The fluorobenzylidene group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-fluorobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-ol
- 2-((4-ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-ol
- 2-((3,4-dimethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-ol
Uniqueness
Compared to these similar compounds, 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups. The presence of both the benzothiazole and fluorobenzylidene groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C24H20FN3OS2 |
|---|---|
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20FN3OS2/c1-16(18-5-3-2-4-6-18)27-23(29)15-30-24-28-21-12-11-20(13-22(21)31-24)26-14-17-7-9-19(25)10-8-17/h2-14,16H,15H2,1H3,(H,27,29) |
InChI Key |
CUNJYZJOJJYKJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichlorophenyl 4-({[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B387432.png)
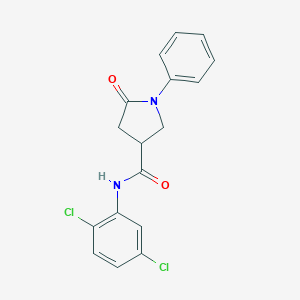

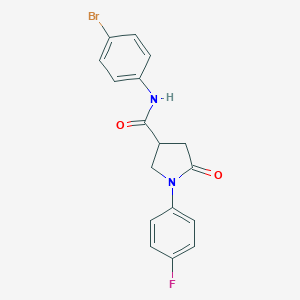
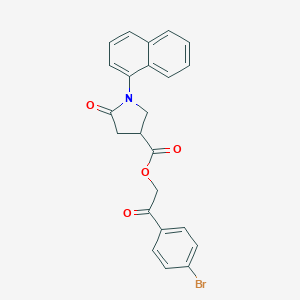
![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)
